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Compound Name: Cyclopropanecarbohydrazide

Cat. No.: B1346824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cyclopropanecarbohydrazide, a unique molecule incorporating a strained three-membered

ring and a reactive hydrazide functional group, presents a compelling scaffold for research and

development, particularly in the pharmaceutical sciences. This guide provides a comprehensive

overview of its molecular structure, synthesis, and a key biological activity as a potential

monoamine oxidase (MAO) inhibitor. Detailed experimental data from crystallographic studies

are presented, alongside a protocol for its synthesis. Furthermore, the mechanism of action

within the context of neurotransmitter degradation is illustrated through a signaling pathway

diagram.

Molecular Structure and Properties
Cyclopropanecarbohydrazide (C₄H₈N₂O) is a crystalline solid with a distinctive molecular

architecture dominated by the presence of a cyclopropane ring. This feature imparts significant

conformational rigidity and unique electronic properties, making it an attractive building block in

medicinal chemistry.
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Identifier Value

IUPAC Name cyclopropanecarbohydrazide

Molecular Formula C₄H₈N₂O

Molecular Weight 100.12 g/mol

CAS Number 6952-93-8

SMILES C1CC1C(=O)NN

InChI Key JFYKIEHOOZWARC-UHFFFAOYSA-N

Crystallographic Data
The precise three-dimensional arrangement of atoms in cyclopropanecarbohydrazide has

been determined by X-ray crystallography. The crystals are monoclinic, belonging to the P2₁/c

space group. The unit cell parameters and key bond lengths are summarized below, providing

insight into the molecule's geometry and electronic distribution. The C-C bond between the

cyclopropane ring and the carbonyl group is notably shorter than a typical single bond,

suggesting a degree of conjugation between the strained ring and the amide system.

Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a 9.813 ± 0.005 Å

b 4.847 ± 0.005 Å

c 11.660 ± 0.005 Å

β 97° 43' ± 5'

Molecules per unit cell (Z) 4

C(ring)-C(carbonyl) Bond Length 1.48 ± 0.02 Å
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Note: Spectroscopic data such as experimental 1H and 13C NMR for

cyclopropanecarbohydrazide are not readily available in public spectral databases. However,

the structural information provided by X-ray crystallography gives a definitive view of its solid-

state conformation.

Synthesis of Cyclopropanecarbohydrazide
The synthesis of cyclopropanecarbohydrazide is typically achieved through the reaction of a

cyclopropanecarboxylic acid ester with hydrazine hydrate. This straightforward nucleophilic acyl

substitution reaction provides a reliable route to the desired product.

Experimental Protocol
Reaction: Methyl cyclopropanecarboxylate + Hydrazine hydrate →

Cyclopropanecarbohydrazide + Methanol

Materials:

Methyl cyclopropanecarboxylate

Hydrazine hydrate

Dichloromethane

Saturated sodium chloride solution

Anhydrous magnesium sulfate

Toluene

Procedure:

Combine methyl cyclopropanecarboxylate (1.0 eq) and hydrazine hydrate (1.5 eq).

Heat the mixture at reflux for 28 hours.

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

Perform azeotropic distillation with toluene to remove residual water.
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Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride

solution.

Dry the organic phase over anhydrous magnesium sulfate.

Remove the solvent by evaporation under reduced pressure to yield the final product,

cyclopropylcarbohydrazide.
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Synthesis Workflow of Cyclopropanecarbohydrazide
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Biological Activity: Inhibition of Monoamine Oxidase
A (MAO-A)
Derivatives of cyclopropane are recognized as potent inhibitors of monoamine oxidases

(MAOs), a family of enzymes crucial for the degradation of monoamine neurotransmitters. The

hydrazide moiety in cyclopropanecarbohydrazide also suggests potential for MAO inhibition,

as other hydrazine derivatives are known to act as inhibitors of these enzymes.

The MAO-A Signaling Pathway
Monoamine oxidase A (MAO-A) is primarily responsible for the oxidative deamination of key

neurotransmitters such as serotonin and norepinephrine in the brain.[1] This enzymatic process

is essential for maintaining appropriate neurotransmitter levels and terminating their signaling.

The inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in

the synaptic cleft, a mechanism that is therapeutically exploited in the treatment of depression

and anxiety disorders.[2]

The general reaction catalyzed by MAO-A involves the oxidation of a monoamine to its

corresponding aldehyde, with the concurrent reduction of a flavin adenine dinucleotide (FAD)

cofactor. The aldehyde is subsequently oxidized to a carboxylic acid.
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MAO-A Catalyzed Neurotransmitter Degradation and Inhibition
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Applications in Drug Development
The structural and chemical properties of cyclopropanecarbohydrazide make it a valuable

lead compound in drug discovery. The rigid cyclopropane ring can enhance metabolic stability

and improve binding affinity to biological targets. Its potential as an MAO inhibitor positions it as

a candidate for the development of novel therapeutics for neurological and psychiatric
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disorders. Further derivatization of the hydrazide group could lead to the discovery of more

potent and selective inhibitors.

Conclusion
Cyclopropanecarbohydrazide is a molecule with significant potential in chemical and

pharmaceutical research. Its well-defined molecular structure, accessible synthesis, and

promising biological activity profile as a potential MAO inhibitor warrant further investigation.

This guide provides a foundational understanding of its core properties to aid researchers and

scientists in their exploration of this intriguing compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1346824?utm_src=pdf-body
https://www.benchchem.com/product/b1346824?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d5/nj/d5nj02013a/d5nj02013a1.pdf
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.benchchem.com/product/b1346824#molecular-structure-of-cyclopropanecarbohydrazide
https://www.benchchem.com/product/b1346824#molecular-structure-of-cyclopropanecarbohydrazide
https://www.benchchem.com/product/b1346824#molecular-structure-of-cyclopropanecarbohydrazide
https://www.benchchem.com/product/b1346824#molecular-structure-of-cyclopropanecarbohydrazide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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